Bizelesin

Descripción general

Descripción

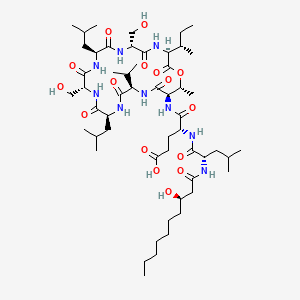

La bizelesina es un agente antitumoral altamente potente que pertenece a la clase de compuestos de ciclopropilpirroloindol. Se desarrolló como un análogo sintético del producto natural CC-1065, que se aisló de la bacteria Streptomyces zelensis. La bizelesina exhibe una fuerte actividad contra varios tipos de células cancerosas, incluidas las células de colon, páncreas, cuello uterino, endometrio, ovario y leucemia, incluso a concentraciones muy bajas .

Aplicaciones Científicas De Investigación

La bizelesina se ha estudiado ampliamente por sus posibles aplicaciones en el tratamiento del cáncer. Su fuerte actividad contra varias líneas celulares de cáncer la convierte en un candidato prometedor para la quimioterapia. Algunas aplicaciones clave de investigación incluyen:

Terapia contra el cáncer: La bizelesina ha mostrado eficacia en estudios preclínicos y clínicos contra una gama de tumores sólidos, incluidos los cánceres de ovario, páncreas y colon

Estudios de unión al ADN: La capacidad del compuesto para unirse selectivamente a secuencias ricas en AT en el ADN lo convierte en una herramienta valiosa para estudiar las interacciones ADN-proteína y las propiedades estructurales del ADN.

Desarrollo de fármacos: La bizelesina sirve como compuesto principal para el desarrollo de nuevos agentes anticancerígenos con mayor eficacia y menor toxicidad.

Mecanismo De Acción

La bizelesina ejerce sus efectos uniéndose a la ranura menor del ADN y alquilando la posición N3 de las bases adenina. Esto conduce a la formación de enlaces cruzados entre cadenas, que interrumpen la hélice de ADN y evitan la replicación y la transcripción. El daño resultante en el ADN activa las vías de muerte celular, lo que lleva a la muerte selectiva de las células cancerosas .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Bizelesin binds to and alkylates DNA at the N-3 position of adenine in a sequence-selective manner . It is unique among the analogs with bifunctional alkylating capability due to two chloromethyl moieties that are converted to the cyclopropyl alkylating species that interact with DNA .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It has been observed to inhibit the growth of L1210 cells, with the 50% growth-inhibitory concentrations (IC 50) of this compound being 2.3 pM .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with DNA. It binds to DNA and alkylates it at the N-3 position of adenine . This interaction is sequence-selective, and the alkylating species are formed by the conversion of two chloromethyl moieties .

Temporal Effects in Laboratory Settings

This compound has been observed to be less stable in aqueous solutions, with the half-life values obtained in buffers at pH 4, 7, and 10 being 9.6, 2.1, and <1 h, respectively . This compound degradation was associated with the appearance of two peaks, the mono- and dicyclopropyl derivatives formed by base-catalyzed intramolecular alkylation of the chloromethyl groups .

Dosage Effects in Animal Models

In animal models, the systemic drug exposure following intraperitoneal administration was at least 10 times lower than that resulting from intravenous infusion . Following either intravenous or intraperitoneal administration, the recovery of material in urine was <0.1% of the delivered dose .

Métodos De Preparación

La bizelesina se sintetiza a través de una serie de reacciones químicas que implican la formación de estructuras de ciclopropilpirroloindol. La ruta sintética generalmente incluye los siguientes pasos:

Formación del anillo ciclopropílico: Esto implica la reacción de un precursor adecuado con un agente ciclopropanante en condiciones controladas.

Síntesis de pirroloindol: El intermedio ciclopropílico se hace reaccionar entonces con derivados de indol para formar la estructura de pirroloindol.

Análisis De Reacciones Químicas

La bizelesina experimenta varios tipos de reacciones químicas, principalmente relacionadas con su interacción con el ADN:

Alquilación: La bizelesina alquila la posición N3 de las bases adenina en el ADN, lo que lleva a la formación de enlaces cruzados entre cadenas.

Enlace cruzado entre cadenas de ADN: El compuesto forma enlaces covalentes entre las bases adenina en hebras de ADN opuestas, interrumpiendo la hélice de ADN y provocando la muerte celular.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes ciclopropanantes: Utilizados en la formación inicial del anillo ciclopropílico.

Derivados de indol: Reaccionan con el intermedio ciclopropílico para formar la estructura de pirroloindol.

ADN: El objetivo principal de la actividad alquilante de la bizelesina.

Los principales productos formados a partir de estas reacciones son aductos de ADN y hebras de ADN unidas entre sí.

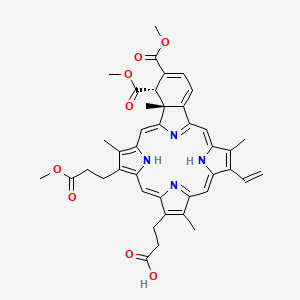

Comparación Con Compuestos Similares

La bizelesina forma parte de una clase de compuestos conocidos como ciclopropilpirroloindoles, que también incluye la adozelesina y la carzelesina. Estos compuestos comparten propiedades de unión al ADN y alquilación similares, pero difieren en sus estructuras específicas y mecanismos de acción:

Adozelesina: Forma aductos monoalquilados con el ADN, lo que lleva a un daño menos extenso del ADN en comparación con la bizelesina.

Estas diferencias resaltan las propiedades únicas de la bizelesina y sus posibles ventajas como agente anticancerígeno.

Propiedades

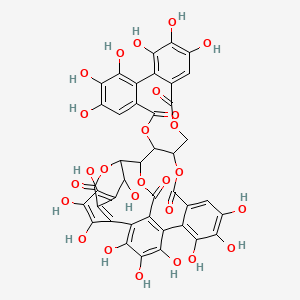

IUPAC Name |

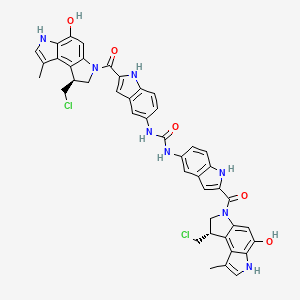

1,3-bis[2-[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H36Cl2N8O5/c1-19-15-46-39-33(54)11-31-37(35(19)39)23(13-44)17-52(31)41(56)29-9-21-7-25(3-5-27(21)50-29)48-43(58)49-26-4-6-28-22(8-26)10-30(51-28)42(57)53-18-24(14-45)38-32(53)12-34(55)40-36(38)20(2)16-47-40/h3-12,15-16,23-24,46-47,50-51,54-55H,13-14,17-18H2,1-2H3,(H2,48,49,58)/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONKWHRXTPJODV-DNQXCXABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C(C=C3C(=C12)C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8CC(C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CNC2=C(C=C3C(=C12)[C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)NC(=O)NC6=CC7=C(C=C6)NC(=C7)C(=O)N8C[C@H](C9=C1C(=CNC1=C(C=C98)O)C)CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H36Cl2N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156213 | |

| Record name | Bizelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

815.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129655-21-6 | |

| Record name | Bizelesin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129655216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bizelesin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12352 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BIZELESIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bizelesin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIZELESIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0O9OBI87E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methyl-1-piperazinyl]-4-methylpiperidine malate](/img/structure/B1683829.png)